Biotin-PEG8-Me-Tet

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C39H62N8O11S |

|---|---|

Molecular Weight |

851.0 g/mol |

IUPAC Name |

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[2-[2-[2-[2-[3-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methylamino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamide |

InChI |

InChI=1S/C39H62N8O11S/c1-30-44-46-38(47-45-30)32-8-6-31(7-9-32)28-41-36(49)10-12-51-14-16-53-18-20-55-22-24-57-26-27-58-25-23-56-21-19-54-17-15-52-13-11-40-35(48)5-3-2-4-34-37-33(29-59-34)42-39(50)43-37/h6-9,33-34,37H,2-5,10-29H2,1H3,(H,40,48)(H,41,49)(H2,42,43,50)/t33-,34-,37-/m0/s1 |

InChI Key |

BXXSLZRASXXZIW-YSJNHPSYSA-N |

Isomeric SMILES |

CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCCC[C@H]3[C@@H]4[C@H](CS3)NC(=O)N4 |

Canonical SMILES |

CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCCCC3C4C(CS3)NC(=O)N4 |

Origin of Product |

United States |

Foundational & Exploratory

Biotin-PEG8-Me-Tet: A Technical Guide to a Bioorthogonal Labeling Reagent

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Biotin-PEG8-Me-Tet, or Biotin-PEG8-Methyl-Tetrazine, is a sophisticated chemical probe that serves as a cornerstone in the field of bioorthogonal chemistry. It is a trifunctional molecule comprising a biotin moiety for affinity purification and detection, an eight-unit polyethylene glycol (PEG8) spacer, and a methyl-tetrazine reactive group. This strategic design enables the highly selective and efficient labeling of biomolecules in complex biological systems.

The core utility of this compound lies in its participation in the inverse electron demand Diels-Alder (iEDDA) reaction. The methyl-tetrazine group reacts with exceptional speed and specificity with a trans-cyclooctene (TCO) tag, which can be genetically or chemically incorporated into a target biomolecule.[1][2] This "click chemistry" reaction proceeds rapidly under physiological conditions without the need for cytotoxic catalysts, making it an ideal tool for studying biomolecules in their native environments.[3]

The integrated PEG8 linker enhances the aqueous solubility of the molecule and provides a flexible spacer that minimizes steric hindrance, ensuring that the biotin group is readily accessible for binding to avidin or streptavidin.[4] These properties have led to the widespread adoption of biotin-PEG-tetrazine conjugates in a variety of applications, including proteomics, drug discovery, and cellular imaging.[5]

Core Technical Specifications

A summary of the key physicochemical properties of this compound is provided below.

| Property | Value | Source |

| Molecular Formula | C39H62N8O11S | PubChem |

| Molecular Weight | 851.02 g/mol | ChemBK |

| CAS Number | 2143958-82-9 | ChemicalBook |

| IUPAC Name | 5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[2-[2-[2-[2-[3-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methylamino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamide | PubChem |

| SMILES | CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCNCCCC(=O)N[C@H]3[C@H]4--INVALID-LINK--NC(=O)N4 | PubChem |

| iEDDA Second-Order Rate Constant (with TCO) | > 800 M⁻¹s⁻¹ | Vector Labs |

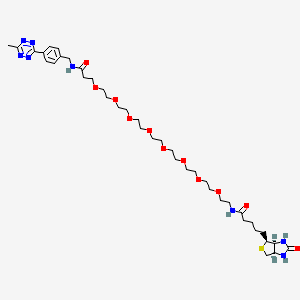

Chemical Structure

The chemical structure of this compound is depicted below, illustrating the three key functional components: the biotin headgroup, the PEG8 linker, and the methyl-tetrazine reactive moiety.

Caption: Functional components of the this compound molecule.

Experimental Protocols

The following protocols provide detailed methodologies for the application of Biotin-PEG-Tetrazine reagents in common experimental workflows. While these protocols are generally applicable, empirical optimization of parameters such as reagent concentrations and incubation times is recommended for specific experimental systems.

Protocol 1: Labeling of TCO-Modified Proteins in Solution

This protocol outlines the steps for biotinylating a purified protein that has been functionalized with a TCO group.

Materials:

-

TCO-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

-

This compound

-

Anhydrous DMSO or DMF

-

Desalting column or dialysis cassette for purification

Procedure:

-

Protein Preparation: Ensure the TCO-functionalized protein is solubilized in the reaction buffer at a concentration of 1-5 mg/mL.

-

Reagent Preparation: Allow the vial of this compound to equilibrate to room temperature before opening. Prepare a 10 mM stock solution in anhydrous DMSO or DMF.

-

Labeling Reaction: Add 1.5 to 5 molar equivalents of the this compound stock solution to the TCO-modified protein solution.

-

Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature with gentle mixing. The reaction can be performed at 4°C for sensitive proteins, though a longer incubation time may be necessary.

-

Purification: Remove unreacted this compound using a desalting column or by dialysis against the appropriate buffer.

-

Storage: Store the biotinylated protein under conditions optimal for the unmodified protein.

Protocol 2: In Situ Labeling of Cell Surface Glycans

This protocol describes the labeling of cell surface glycans on live cells that have been metabolically engineered to incorporate a TCO-modified sugar.

Materials:

-

Cells cultured with a TCO-modified sugar (e.g., Ac₄ManN-TCO)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

This compound stock solution (10 mM in DMSO)

-

Cell culture medium

Procedure:

-

Metabolic Labeling: Culture cells in the presence of a TCO-modified sugar (e.g., 25-50 µM) for 24-48 hours to allow for incorporation into cell surface glycans.

-

Cell Preparation: Gently wash the cells three times with ice-cold PBS to remove any unincorporated TCO-sugar.

-

Biotinylation: Prepare a fresh solution of this compound in cell culture medium or PBS at a final concentration of 10-100 µM. Incubate the cells with this solution for 30-60 minutes at 37°C.

-

Washing: Wash the cells three times with ice-cold PBS to remove unreacted this compound.

-

Downstream Analysis: The biotin-labeled cells are now ready for downstream applications such as flow cytometry (using a fluorescently-labeled streptavidin conjugate) or affinity purification of labeled glycoproteins after cell lysis.

Experimental Workflow and Signaling Pathway Visualization

The following diagram illustrates a typical experimental workflow for the bioorthogonal labeling and subsequent affinity purification of a target protein using this compound.

Caption: Workflow for bioorthogonal labeling and affinity purification.

Applications in Research and Drug Development

The unique properties of this compound make it a versatile tool with broad applications in biomedical research and drug development.

-

Proteomics: It enables the identification and quantification of newly synthesized proteins, the analysis of protein-protein interactions through proximity labeling techniques, and the characterization of post-translational modifications.

-

Cellular Imaging: When used in conjunction with fluorescently-labeled streptavidin, this compound allows for the visualization and tracking of biomolecules in living cells with high specificity.

-

Drug Discovery: This reagent can be employed to identify the cellular targets of a drug candidate. By functionalizing a small molecule with a TCO group, researchers can use this compound to pull down and identify its binding partners.

-

PROTAC Development: Biotin-PEG-tetrazine linkers are utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are designed to selectively degrade target proteins. The biotin handle facilitates the analysis of PROTAC binding and degradation efficiency.

This compound is a powerful and versatile chemical tool that has significantly advanced the study of biomolecules in their native context. Its rapid and specific reactivity, coupled with the utility of the biotin-avidin interaction, provides researchers with a robust method for labeling, identifying, and quantifying proteins and other biomolecules. The detailed protocols and technical information provided in this guide are intended to facilitate the successful application of this reagent in a wide range of experimental settings, from fundamental biological research to the development of novel therapeutics.

References

Biotin-PEG8-Me-Tet mechanism of action in click chemistry

An In-depth Technical Guide to the Mechanism of Action of Biotin-PEG8-Me-Tetrazine in Click Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bioorthogonal chemistry has revolutionized the study of biological systems, enabling the specific labeling and tracking of biomolecules in their native environments. Among the most powerful bioorthogonal reactions is the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition between tetrazines and strained alkenes. Biotin-PEG8-Me-Tetrazine is a key reagent in this field, offering a versatile tool for biotinylation in complex biological milieu. This technical guide provides a comprehensive overview of its mechanism of action, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate its application in research and drug development.

The Biotin-PEG8-Me-Tetrazine molecule is a modular construct, comprising three key components:

-

Biotin: A high-affinity ligand for streptavidin and avidin, enabling robust detection and purification.

-

PEG8 (Polyethylene Glycol, 8 units): A hydrophilic spacer that enhances aqueous solubility, reduces aggregation, and minimizes steric hindrance between the biotin tag and the target biomolecule.

-

Methyl-Tetrazine (Me-Tet): The bioorthogonal reactive group that participates in the highly selective and rapid click reaction.

Core Mechanism of Action: The Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction

The utility of Biotin-PEG8-Me-Tetrazine is centered on the IEDDA reaction, a type of [4+2] cycloaddition.[1] In this reaction, the electron-deficient tetrazine ring acts as the diene, and it reacts with an electron-rich, strained alkene, most commonly a trans-cyclooctene (TCO), which serves as the dienophile.[2] This reaction is exceptionally fast and bioorthogonal, meaning it proceeds with high specificity within living systems without interfering with native biochemical processes.[3]

The reaction proceeds in two main steps:

-

Cycloaddition: The tetrazine ring of Biotin-PEG8-Me-Tetrazine rapidly reacts with the double bond of a TCO-modified molecule to form a highly strained, unstable bicyclic intermediate.[1]

-

Retro-Diels-Alder Reaction: This intermediate spontaneously undergoes a retro-Diels-Alder reaction, irreversibly releasing a molecule of dinitrogen (N₂) gas. This step drives the reaction to completion and results in the formation of a stable dihydropyridazine linkage, covalently conjugating the biotin probe to the target molecule.

The key advantages of this reaction include:

-

Exceptional Kinetics: The reaction is among the fastest bioorthogonal reactions known, allowing for efficient labeling at low concentrations.

-

High Selectivity: The tetrazine and TCO groups are highly selective for each other and do not cross-react with other functional groups found in biological systems.

-

Biocompatibility: The reaction proceeds under mild, physiological conditions (pH, temperature) and does not require cytotoxic catalysts like copper.

Figure 1. The inverse-electron-demand Diels-Alder (IEDDA) reaction pathway.

Quantitative Data

The performance of Biotin-PEG8-Me-Tetrazine in click chemistry is defined by its reaction kinetics and the stability of the resulting conjugate. The following table summarizes key quantitative data for tetrazine-TCO ligations.

| Parameter | Value | Conditions | Reference |

| Second-Order Rate Constant (k₂) | 800 - 30,000 M⁻¹s⁻¹ | Dependent on tetrazine substitution and TCO strain | |

| Stability of Tetrazine | |||

| - Alkyl tetrazines | 60-85% degraded after 12 hours | 1:9 DMSO/PBS, pH 7.4, 37°C | |

| - Phenyl tetrazines | >75% remaining after 12 hours | 1:9 DMSO/PBS, pH 7.4, 37°C | |

| Reaction Time | 30 - 120 minutes | Room temperature | |

| Molar Excess of Tetrazine | 1.5 to 5-fold | For protein labeling |

Experimental Protocols

Protocol 1: Labeling of a TCO-Modified Protein

This protocol describes the biotinylation of a purified protein that has been pre-functionalized with a TCO group.

Materials:

-

Biotin-PEG8-Me-Tetrazine

-

TCO-functionalized protein (1-5 mg/mL)

-

Reaction Buffer (e.g., PBS, pH 7.4)

-

Anhydrous DMSO

-

Desalting column or dialysis cassette for purification

Procedure:

-

Protein Preparation: Ensure the TCO-functionalized protein is in a suitable amine-free reaction buffer at a concentration of 1-5 mg/mL.

-

Biotinylation Reaction:

-

Prepare a stock solution of Biotin-PEG8-Me-Tetrazine in anhydrous DMSO (e.g., 10 mg/mL).

-

Add a 1.5 to 5-fold molar excess of the Biotin-PEG8-Me-Tetrazine stock solution to the protein solution.

-

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing. The progress of the reaction can often be monitored by the disappearance of the tetrazine's characteristic pink/red color.

-

Purification: Remove the excess, unreacted Biotin-PEG8-Me-Tetrazine from the biotinylated protein using a desalting spin column or by dialysis against the desired storage buffer.

-

Storage: Store the purified biotinylated protein at 4°C for short-term storage or at -20°C to -80°C for long-term storage.

References

- 1. Inverse electron demand Diels–Alder reactions in chemical biology - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C7CS00184C [pubs.rsc.org]

- 2. The Tetrazine Ligation: Fast Bioconjugation based on Inverse-electron-demand Diels-Alder Reactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biotin-PEG8-TCO | BroadPharm [broadpharm.com]

Biotin-PEG8-Me-Tetrazine: A Technical Guide to Chemical Properties and Applications in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, solubility, and experimental applications of Biotin-PEG8-Me-Tetrazine, a key reagent in modern bioconjugation. This molecule combines the high-affinity binding of biotin for streptavidin and avidin with the highly efficient and bioorthogonal click chemistry of methyl-tetrazine, all connected by a hydrophilic 8-unit polyethylene glycol (PEG) spacer.

Core Chemical Properties

Biotin-PEG8-Me-Tetrazine is a specialized chemical linker designed for the stable and efficient biotinylation of molecules. The methyl-tetrazine group allows for rapid and specific reaction with trans-cyclooctene (TCO) functionalized molecules through an inverse-electron-demand Diels-Alder (IEDDA) reaction. This bioorthogonal reaction proceeds quickly under mild, physiological conditions without the need for a copper catalyst.[1][2][3] The PEG8 linker enhances aqueous solubility and provides spatial separation between the biotin and the target molecule, minimizing steric hindrance.[4][5]

| Property | Value | Reference |

| Molecular Formula | C₃₉H₆₂N₈O₁₁S | |

| Molecular Weight | ~851.0 g/mol | |

| CAS Number | 2143958-82-9 | |

| Physical State | Typically a solid (often pink or red due to the tetrazine moiety) | |

| Purity | >95% (as typically supplied) | |

| Storage Conditions | Store at -20°C, desiccated and protected from light |

Solubility Characteristics

The solubility of Biotin-PEG8-Me-Tetrazine is a critical parameter for its use in biological applications. The presence of the hydrophilic PEG8 chain significantly enhances its solubility in aqueous buffers compared to non-PEGylated linkers. For stock solution preparation, organic solvents are recommended.

| Solvent | Solubility | Notes | Reference |

| DMSO (Dimethyl Sulfoxide) | Soluble (≥ 10 mg/mL for similar compounds) | Recommended for preparing high-concentration stock solutions. Ensure the DMSO is anhydrous to prevent hydrolysis of the reagent. | |

| DMF (Dimethylformamide) | Soluble | An alternative to DMSO for stock solution preparation. | |

| Aqueous Buffers (e.g., PBS) | Good | The PEG linker imparts hydrophilicity. For maximum solubility, first dissolve in a minimal amount of DMSO and then dilute with the aqueous buffer of choice. | |

| Water | Soluble (10 mg/mL reported for a similar Biotin-PEG-thiol) | The long PEG chain promotes solubility. | |

| DCM (Dichloromethane) | Soluble | Useful for certain organic synthesis applications. |

Experimental Protocols: Biotinylation via IEDDA Click Chemistry

The primary application of Biotin-PEG8-Me-Tetrazine is the biotinylation of TCO-modified biomolecules. The following is a generalized protocol for the ligation reaction.

Reagent Preparation

-

Biotin-PEG8-Me-Tetrazine Stock Solution:

-

Allow the reagent to warm to room temperature before opening.

-

Prepare a stock solution of 10 mg/mL in anhydrous DMSO or DMF.

-

Mix gently until fully dissolved. Store any unused stock solution at -20°C or -80°C.

-

-

TCO-Modified Biomolecule:

-

Dissolve the TCO-modified protein or other biomolecule in a suitable reaction buffer (e.g., PBS, pH 7.2-7.5) to a final concentration of 1-10 mg/mL.

-

Crucially, ensure the buffer is free of primary amines (e.g., Tris, glycine), as these can interfere with other labeling chemistries, though they do not directly react with the tetrazine-TCO ligation itself.

-

Ligation Reaction

The inverse-electron demand Diels-Alder reaction is rapid and efficient. The progress can often be monitored visually by the disappearance of the pink/red color of the tetrazine.

-

Reaction Setup:

-

Add a 1.5 to 5-fold molar excess of the Biotin-PEG8-Me-Tetrazine stock solution to the solution of the TCO-modified biomolecule. An excess of the biotin reagent helps drive the reaction to completion.

-

Mix the components gently by pipetting or brief, low-speed vortexing.

-

-

Incubation:

-

Incubate the reaction mixture for 30 to 120 minutes at room temperature (20-25°C).

-

For temperature-sensitive biomolecules, the reaction can be performed at 4°C, though the incubation time may need to be extended.

-

Purification (Optional)

-

If necessary, remove excess, unreacted Biotin-PEG8-Me-Tetrazine from the biotinylated product using standard techniques such as size-exclusion chromatography (e.g., spin desalting columns) or dialysis.

Summary of Key Reaction Parameters

| Parameter | Recommended Value | Notes | Reference |

| Molar Ratio (Biotin:TCO) | 1.5:1 to 5:1 | Excess biotin reagent ensures complete labeling of the biomolecule. | |

| Reaction Temperature | 4°C to 37°C | Room temperature is typically sufficient and efficient. | |

| pH Range | 6.5 - 8.5 | Tolerant of a wide range of physiological pH values. | |

| Reaction Time | 30 - 120 minutes | Reaction is often complete in under an hour. | |

| Typical Efficiency | >90% | High efficiency is achievable under optimal conditions. |

Visualized Workflow and Applications

The biotinylation workflow enables a wide range of downstream applications, including immunoassays (ELISA, Western blotting), protein purification, cell sorting, and fluorescence imaging when used with streptavidin-conjugated probes.

Caption: Workflow for Biotinylation using Biotin-PEG8-Me-Tetrazine.

The logical flow of this process, from preparing the individual components to the final functional application, highlights the straightforward and efficient nature of this bioorthogonal chemistry in research and development.

References

- 1. Tetrazine Amino Acid Encoding for Rapid and Complete Protein Bioconjugation [bio-protocol.org]

- 2. Tetrazine-diazo-PEG4-biotin - Conju-Probe: Enable Bioconjugation [conju-probe.com]

- 3. vectorlabs.com [vectorlabs.com]

- 4. Ultimate Guide to Choosing the Right Biotin PEG Linker | AxisPharm [axispharm.com]

- 5. lumiprobe.com [lumiprobe.com]

A Technical Guide to the Bioorthogonal Reactivity of Methyl-Tetrazine Compounds

For Researchers, Scientists, and Drug Development Professionals

The field of bioorthogonal chemistry has revolutionized our ability to study and manipulate biological systems in their native environments. Among the most powerful tools in this domain is the inverse-electron-demand Diels-Alder (IEDDA) reaction between tetrazines and strained dienophiles. This guide provides an in-depth technical overview of methyl-tetrazine compounds, a class of reagents that offer a unique and advantageous balance between stability and reactivity, making them exceptionally well-suited for a wide range of applications, from in-vitro bioconjugation to in-vivo pretargeted drug delivery.

The Core Reaction: Inverse-Electron-Demand Diels-Alder (IEDDA) Cycloaddition

The cornerstone of tetrazine bioorthogonal chemistry is the IEDDA reaction, a [4+2] cycloaddition between an electron-deficient diene (the tetrazine) and an electron-rich dienophile (typically a strained alkene or alkyne). This reaction is characterized by its exceptionally fast kinetics, high specificity, and the absence of any need for cytotoxic catalysts.[1][2] The reaction proceeds via a concerted cycloaddition to form an unstable bicyclic intermediate, which then undergoes a rapid retro-Diels-Alder reaction to release dinitrogen gas (N₂) and form a stable dihydropyridazine product.[3] This irreversible release of N₂ provides a strong thermodynamic driving force for the reaction.[3]

The Methyl-Tetrazine Advantage: Balancing Reactivity and Stability

The substituents on the tetrazine ring at the 3- and 6-positions critically influence both the reaction kinetics and the molecule's stability in aqueous environments.[4] While electron-withdrawing groups can accelerate the IEDDA reaction, they often render the tetrazine core susceptible to degradation.

Methyl-substituted tetrazines represent a "sweet spot," offering an optimal balance between these two competing factors. The electron-donating nature of the methyl group enhances the stability of the tetrazine ring against nucleophilic attack and hydrolysis in aqueous buffers and biological media. This increased stability is crucial for in-vivo applications or multi-step experiments that require long incubation times. While more stable, methyl-tetrazines still exhibit rapid reaction rates that are suitable for most bioorthogonal labeling applications.

The following tables summarize quantitative data on the reaction kinetics and stability of various tetrazine derivatives, highlighting the favorable profile of methyl-tetrazines.

Table 1: Reaction Kinetics of Tetrazine Derivatives with Dienophiles

| Tetrazine Derivative | Dienophile | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Reference |

|---|---|---|---|

| 3-methyl-6-phenyl-1,2,4,5-tetrazine | trans-cyclooctene (TCO) | ~1,000 - 26,000 | |

| 3-H-6-phenyl-1,2,4,5-tetrazine | trans-cyclooctene (TCO) | ~30,000 - 130,000 | |

| 3,6-di-(2-pyridyl)-s-tetrazine | trans-cyclooctene (TCO) | ~2,000 | |

| 3-methyl-6-phenyl-1,2,4,5-tetrazine | Norbornene | ~0.1 - 1.0 |

| 3-(p-aminophenyl)-1,2,4,5-tetrazine | Norbornene | ~1.9 | |

Table 2: Stability of Tetrazine Derivatives in Aqueous Media

| Tetrazine Derivative | Condition | Stability Metric | Reference |

|---|---|---|---|

| Methyl-substituted tetrazine | DMEM with 10% FBS at 37 °C | Half-life > 24 hours | |

| H-substituted tetrazine | DMEM with 10% FBS at 37 °C | Half-life ~ 12 hours |

| Pyridyl-substituted tetrazine | DMEM with 10% FBS at 37 °C | Half-life < 1 hour | |

Experimental Protocols

Successful implementation of tetrazine-based bioconjugation relies on robust and reproducible methodologies.

This protocol details the labeling of primary amines (e.g., lysine residues) on a protein using an N-hydroxysuccinimide (NHS) ester-functionalized methyl-tetrazine.

Materials:

-

Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

-

Methyltetrazine-NHS ester

-

Anhydrous DMSO or DMF

-

Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3

-

Desalting column (e.g., PD-10)

Methodology:

-

Prepare Protein Solution: Dissolve the protein in the Reaction Buffer to a final concentration of 1-10 mg/mL.

-

Prepare Tetrazine Solution: Immediately before use, dissolve the Methyltetrazine-NHS ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL.

-

Reaction: Add a 10- to 20-fold molar excess of the dissolved Methyltetrazine-NHS ester to the protein solution.

-

Incubation: Incubate the reaction for 1 hour at room temperature with gentle mixing.

-

Purification: Remove unreacted tetrazine by passing the reaction mixture through a desalting column equilibrated with the desired storage buffer (e.g., PBS).

-

Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the protein and the tetrazine using UV-Vis spectrophotometry.

This protocol outlines the steps for labeling and imaging a biomolecule modified with a trans-cyclooctene (TCO) group on the surface of live cells.

Materials:

-

Live cells expressing or modified with a TCO-biomolecule

-

Fluorescent methyltetrazine probe

-

Cell culture medium

-

Imaging buffer (e.g., PBS or HBSS)

-

Fluorescence microscope

Methodology:

-

Cell Preparation: Culture cells under standard conditions. Ensure the TCO-modified biomolecule is expressed or has been incorporated.

-

Labeling: Incubate the cells with the fluorescent methyltetrazine probe at a final concentration of 1-10 µM in cell culture medium for 30-60 minutes at 37 °C.

-

Washing: Gently wash the cells three times with pre-warmed imaging buffer to remove the unbound probe.

-

Imaging: Image the cells using a fluorescence microscope equipped with the appropriate filter sets for the chosen fluorophore.

Applications in Drug Development: Pretargeted Delivery

One of the most powerful applications of the methyl-tetrazine/TCO ligation is in pretargeted drug delivery, particularly for antibody-drug conjugates (ADCs). This two-step strategy decouples the slow antibody localization from the rapid delivery of a potent cytotoxic payload, which can significantly enhance the therapeutic window by reducing systemic toxicity.

The Pretargeting Strategy:

-

Step 1 (Targeting): A monoclonal antibody, modified with a bioorthogonal handle (e.g., TCO), is administered. This antibody circulates and accumulates at the target site (e.g., a tumor). Unbound antibody is given time to clear from the bloodstream.

-

Step 2 (Delivery): A small molecule drug, conjugated to the complementary methyl-tetrazine linker, is administered. This small molecule circulates rapidly, and upon encountering the TCO-modified antibody at the target site, an in-vivo "click" reaction occurs, concentrating the drug at the desired location.

Advanced Control: Photo-Triggered Reactivity

Recent advances have enabled spatiotemporal control over tetrazine ligations through the use of light. In this "photo-click" chemistry approach, a stable dihydrotetrazine precursor is "caged" with a photolabile protecting group. This caged compound is unreactive towards dienophiles. Upon irradiation with light of a specific wavelength, the caging group is cleaved, leading to the formation of the active tetrazine, which can then rapidly undergo the IEDDA reaction. This strategy allows for precise, light-activated control over bioconjugation and drug release in living systems.

Conclusion

Methyl-tetrazine compounds stand out as robust and versatile tools in the bioorthogonal chemistry toolkit. Their superior stability in biological media, combined with sufficiently rapid reaction kinetics, makes them ideal for a broad array of applications, from fundamental cell biology research to the development of next-generation targeted therapeutics. As synthetic methodologies continue to evolve, the utility and application of these precisely engineered chemical reporters will undoubtedly expand, further enabling the exploration and manipulation of complex biological processes.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Tetrazine-Based Cycloadditions: Application to Pretargeted Live Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Reactivity Comparisons of 1-Methyl-3-Substituted Cyclopropene Mini-tags for Tetrazine Bioorthogonal Reactions - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Biotin-PEG8-Me-Tetrazine for Labeling trans-Cyclooctene (TCO) Tagged Proteins

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the use of Biotin-PEG8-Methyl-Tetrazine (Biotin-PEG8-Me-Tet) for the specific and efficient labeling of trans-cyclooctene (TCO) tagged proteins. This bioorthogonal reaction has become a cornerstone in chemical biology, proteomics, and drug development due to its exceptional kinetics, high specificity, and biocompatibility.

Core Principles: The Tetrazine-TCO Ligation

The labeling of TCO-tagged proteins with this compound is based on the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition reaction.[1][2][3] This "click chemistry" reaction is characterized by the rapid and specific ligation of an electron-deficient tetrazine with a strained, electron-rich trans-cyclooctene dienophile.[1][2] The reaction proceeds through a [4+2] cycloaddition to form an unstable intermediate, which then undergoes a retro-Diels-Alder reaction, irreversibly releasing dinitrogen gas (N₂) and forming a stable dihydropyridazine conjugate.

The inclusion of a polyethylene glycol (PEG8) linker in the this compound reagent enhances the water solubility of the molecule and minimizes steric hindrance, facilitating efficient labeling of proteins in aqueous environments.

Reaction Mechanism

The reaction between Biotin-PEG8-Me-Tetrazine and a TCO-tagged protein is a two-step process:

-

Inverse-Electron-Demand Diels-Alder (IEDDA) Cycloaddition: The electron-deficient methyl-tetrazine ring reacts with the strained double bond of the trans-cyclooctene.

-

Retro-Diels-Alder Reaction: The resulting unstable intermediate rapidly eliminates a molecule of nitrogen gas (N₂), forming a stable covalent bond.

Quantitative Data

The tetrazine-TCO ligation is renowned for its exceptionally fast reaction kinetics, with second-order rate constants (k₂) among the highest reported for any bioorthogonal reaction. This allows for efficient labeling at low micromolar to nanomolar concentrations, which is critical for in vivo applications to minimize potential toxicity and off-target effects.

| Parameter | Value | Reference |

| Second-Order Rate Constant (k₂) for Tetrazine-TCO Ligation | 10³ to 10⁶ M⁻¹s⁻¹ | |

| Typical Labeling Concentration | 1-100 µM | |

| Reaction Time | 15-60 minutes | |

| Reaction Temperature | Room Temperature to 37°C | |

| Optimal pH Range | 6.0 - 9.0 |

Experimental Protocols

Protocol 1: General Labeling of a TCO-Tagged Protein with Biotin-PEG8-Me-Tetrazine

This protocol outlines the basic steps for labeling a purified protein that has been previously functionalized with a TCO group.

Materials:

-

TCO-tagged protein in an amine-free buffer (e.g., PBS, pH 7.4)

-

Biotin-PEG8-Me-Tetrazine

-

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Desalting column (e.g., Sephadex G-25)

Procedure:

-

Prepare Stock Solution: Immediately before use, dissolve Biotin-PEG8-Me-Tetrazine in anhydrous DMSO or DMF to a concentration of 1-10 mM.

-

Protein Preparation: Prepare the TCO-tagged protein at a concentration of 1-5 mg/mL in a suitable reaction buffer (e.g., PBS, pH 7.4).

-

Labeling Reaction: Add a 1.05 to 1.5 molar excess of the Biotin-PEG8-Me-Tetrazine stock solution to the TCO-tagged protein solution.

-

Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or 37°C, protected from light.

-

Removal of Excess Reagent: Remove the unreacted Biotin-PEG8-Me-Tetrazine using a desalting column or through dialysis.

-

Confirmation of Labeling: The successful biotinylation can be confirmed by methods such as Western blot analysis using streptavidin-HRP or by mass spectrometry.

Protocol 2: Two-Step Labeling of a Protein: TCO-Functionalization and Biotinylation

This protocol is for proteins that have not yet been tagged with TCO. The first part involves introducing the TCO moiety, typically by targeting primary amines (e.g., lysine residues) with a TCO-NHS ester.

Part A: TCO-Functionalization of the Protein

Materials:

-

Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

-

TCO-PEGx-NHS ester

-

Anhydrous DMF or DMSO

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Desalting column

Procedure:

-

Protein Preparation: Dissolve the protein at 1-10 mg/mL in an amine-free buffer.

-

TCO-NHS Ester Stock Solution: Prepare a 10-20 mM stock solution of TCO-PEGx-NHS ester in anhydrous DMF or DMSO immediately before use.

-

Labeling Reaction: Add a 10-20 fold molar excess of the TCO-NHS ester stock solution to the protein solution and incubate for 60 minutes at room temperature.

-

Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM and incubate for 5 minutes.

-

Purification: Remove excess TCO-NHS ester using a desalting column.

Part B: Biotinylation of the TCO-Functionalized Protein

Follow the steps outlined in Protocol 1 using the purified TCO-functionalized protein from Part A.

Experimental Workflow

The general workflow for labeling and detecting a TCO-tagged protein of interest within a complex biological sample, such as cell lysate, is depicted below.

Application in a Signaling Pathway Context: Kinase Target Engagement

Biotin-PEG8-Me-Tetrazine in conjunction with TCO-functionalized kinase inhibitors can be a powerful tool to study kinase target engagement within a cellular context. This approach allows for the specific labeling and subsequent identification of kinase proteins that interact with the inhibitor.

In this workflow, live cells are first treated with a TCO-modified kinase inhibitor. After incubation, the cells are lysed, and the lysate is treated with Biotin-PEG8-Me-Tetrazine to label the inhibitor-bound kinases. These biotinylated kinase complexes can then be enriched using streptavidin affinity purification and subsequently identified by mass spectrometry. This allows for the precise identification of the cellular targets of the kinase inhibitor.

Conclusion

The use of Biotin-PEG8-Me-Tetrazine for labeling TCO-tagged proteins offers a robust and versatile platform for a wide range of applications in biological research and drug development. The high reaction rates, specificity, and biocompatibility of the tetrazine-TCO ligation make it an invaluable tool for protein labeling, imaging, and enrichment from complex biological mixtures. The detailed protocols and workflows provided in this guide serve as a starting point for researchers to implement this powerful technology in their own experimental designs.

References

An In-depth Technical Guide to Biotin-PEG8-Me-Tetrazine: Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotin-PEG8-Me-Tetrazine is a bioorthogonal labeling reagent that has become an invaluable tool in chemical biology, drug development, and molecular imaging. This molecule ingeniously combines three key functional components: a biotin moiety for high-affinity binding to streptavidin and avidin, an eight-unit polyethylene glycol (PEG8) spacer to enhance aqueous solubility and reduce steric hindrance, and a methyl-tetrazine group that participates in extremely rapid and specific inverse-electron-demand Diels-Alder (IEDDA) cycloaddition reactions with strained alkenes, most notably trans-cyclooctene (TCO). This guide provides a comprehensive overview of the physical and chemical characteristics of Biotin-PEG8-Me-Tetrazine, detailed experimental protocols for its application, and visualizations of the underlying chemical and biological processes.

Physical and Chemical Characteristics

The unique structure of Biotin-PEG8-Me-Tetrazine dictates its utility in bioorthogonal chemistry. The combination of a highly specific reactive group (methyl-tetrazine), a versatile affinity tag (biotin), and a biocompatible spacer (PEG8) makes it a powerful reagent for a wide range of applications.

Summary of Physicochemical Properties

The following table summarizes the key physical and chemical properties of Biotin-PEG8-Me-Tetrazine.

| Property | Value | Reference(s) |

| Molecular Formula | C39H62N8O11S | [1][2] |

| Molecular Weight | 851.02 g/mol | [1][2] |

| Exact Mass | 850.42587600 Da | [1] |

| CAS Number | 2143958-82-9 | |

| Appearance | Typically a red or pink solid | |

| Solubility | Soluble in DMSO, DMF, and MeOH | |

| Purity | Typically >95% (as determined by HPLC) | |

| Storage Conditions | Store at -20°C, desiccated and protected from light. |

Structural Information

IUPAC Name: 5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[2-[2-[2-[2-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamide

The structure of Biotin-PEG8-Me-Tetrazine is characterized by the biotin group at one terminus, connected via a long, flexible PEG8 chain to the methyl-tetrazine moiety at the other end. This separation is crucial for ensuring that both the biotin and the tetrazine can interact with their respective binding partners without significant steric hindrance.

The Chemistry of Bioorthogonal Labeling

The primary application of Biotin-PEG8-Me-Tetrazine lies in its ability to participate in a highly efficient and specific bioorthogonal reaction.

Inverse-Electron-Demand Diels-Alder (IEDDA) Cycloaddition

Biotin-PEG8-Me-Tetrazine reacts with molecules containing a trans-cyclooctene (TCO) group through an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition. This [4+2] cycloaddition is exceptionally fast, with second-order rate constants that can exceed 10^3 M⁻¹s⁻¹. A key advantage of this reaction is that it proceeds rapidly under physiological conditions (aqueous environment, neutral pH, and ambient temperature) without the need for a catalyst, making it ideal for labeling biomolecules in living systems.

Experimental Protocols

The following protocols provide a detailed methodology for a common application of Biotin-PEG8-Me-Tetrazine: the pre-targeted labeling of cell surface proteins for fluorescence microscopy.

Pre-targeted Labeling of Cell Surface Receptors

This protocol describes a two-step labeling procedure. First, a TCO-modified antibody is used to target a specific cell surface receptor. In the second step, Biotin-PEG8-Me-Tetrazine is added, which reacts with the TCO-tagged antibody. Finally, a fluorescently labeled streptavidin is used for visualization.

Materials:

-

Cells expressing the target surface receptor

-

TCO-conjugated antibody specific for the target receptor

-

Biotin-PEG8-Me-Tetrazine

-

Fluorescently labeled streptavidin (e.g., Streptavidin-Alexa Fluor 647)

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

Anhydrous DMSO

-

Fluorescence microscope

Procedure:

-

Cell Preparation:

-

Culture cells to an appropriate confluency on glass-bottom dishes suitable for microscopy.

-

-

Antibody Incubation (Pre-targeting):

-

Dilute the TCO-conjugated antibody in complete cell culture medium to a final concentration of 10-20 µg/mL.

-

Remove the culture medium from the cells and wash once with warm PBS.

-

Add the antibody solution to the cells and incubate for 30-60 minutes at 37°C in a CO₂ incubator.

-

-

Washing:

-

Remove the antibody solution and wash the cells three times with warm PBS to remove any unbound antibody.

-

-

Biotin-PEG8-Me-Tetrazine Labeling:

-

Prepare a 10 mM stock solution of Biotin-PEG8-Me-Tetrazine in anhydrous DMSO.

-

Dilute the stock solution in complete cell culture medium to a final concentration of 10-50 µM.

-

Add the Biotin-PEG8-Me-Tetrazine solution to the cells and incubate for 15-30 minutes at 37°C.

-

-

Washing:

-

Remove the Biotin-PEG8-Me-Tetrazine solution and wash the cells three times with warm PBS.

-

-

Streptavidin Staining:

-

Dilute the fluorescently labeled streptavidin in PBS to its recommended working concentration (typically 1-5 µg/mL).

-

Add the streptavidin solution to the cells and incubate for 15-20 minutes at room temperature, protected from light.

-

-

Final Washing and Imaging:

-

Remove the streptavidin solution and wash the cells three times with PBS.

-

Add fresh PBS or imaging buffer to the cells.

-

Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.

-

Applications in Research and Drug Development

The unique properties of Biotin-PEG8-Me-Tetrazine have led to its adoption in a variety of advanced applications:

-

Pre-targeted Imaging: As detailed in the protocol above, this is a major application. By separating the targeting and detection steps, pre-targeted imaging can significantly improve signal-to-noise ratios in techniques like fluorescence microscopy, PET, and SPECT imaging.

-

Drug Delivery: The biotin-streptavidin interaction is one of the strongest non-covalent interactions known. This can be exploited to assemble drug-delivery systems. For instance, a TCO-modified drug can be linked to a biotin-tetrazine conjugate, which can then be targeted using streptavidin conjugated to a delivery vehicle.

-

Protein Purification and Analysis: The biotin tag allows for the efficient capture and purification of TCO-labeled proteins using streptavidin-coated beads. This is useful for isolating and identifying protein interaction partners or for enriching low-abundance proteins from complex mixtures.

-

Live-Cell Imaging: The bioorthogonal nature of the IEDDA reaction makes Biotin-PEG8-Me-Tetrazine ideal for labeling and tracking biomolecules in living cells over time without causing significant perturbation to cellular processes.

Conclusion

Biotin-PEG8-Me-Tetrazine is a powerful and versatile chemical tool that bridges the fields of chemistry, biology, and medicine. Its well-defined physical and chemical characteristics, coupled with the highly efficient and specific IEDDA bioorthogonal reaction, provide researchers, scientists, and drug development professionals with a robust method for labeling, detecting, and manipulating biomolecules in complex biological systems. The applications of this and similar reagents continue to expand, promising further advancements in our understanding of biological processes and the development of novel diagnostic and therapeutic strategies.

References

Methodological & Application

Application Notes and Protocols: Biotin-PEG8-Me-Tet for Cell Surface Protein Labeling

For Researchers, Scientists, and Drug Development Professionals

Introduction

The study of cell surface proteins, or the surfaceome, is critical for understanding cellular communication, signal transduction, and for the identification of novel therapeutic targets and biomarkers. Biotin-PEG8-Me-Tet is a bioorthogonal labeling reagent designed for the specific and efficient biotinylation of cell surface proteins. This reagent utilizes the rapid and highly selective reaction between methyl-tetrazine (Me-Tet) and a trans-cyclooctene (TCO) group, a cornerstone of "click chemistry". This system allows for the covalent labeling of proteins that have been metabolically, enzymatically, or chemically engineered to bear a TCO moiety. The polyethylene glycol (PEG8) spacer enhances solubility and minimizes steric hindrance, facilitating efficient capture of biotinylated proteins with streptavidin-based affinity purification methods.

Principle of the Method: Bioorthogonal Tetrazine Ligation

The labeling strategy is a two-step process. First, a TCO-functionalized molecule is introduced to the cell surface proteins. This can be achieved through metabolic labeling with TCO-modified sugars or amino acids, or by antibody-directed labeling. Subsequently, the cells are treated with this compound. The methyl-tetrazine group on the biotin reagent reacts specifically and rapidly with the TCO group on the target proteins via an inverse-electron-demand Diels-Alder (iEDDA) cycloaddition. This reaction is bioorthogonal, meaning it proceeds with high efficiency under physiological conditions without interfering with native biological processes. The resulting stable covalent bond attaches a biotin tag to the cell surface proteins, enabling their subsequent detection and isolation.

Quantitative Data

The efficacy of the tetrazine-TCO ligation is underscored by its exceptionally fast reaction kinetics, which is a critical factor for successful labeling in the complex environment of a living cell.

| Reactants | Second-Order Rate Constant (k) (M⁻¹s⁻¹) | Reference(s) |

| Methyltetrazine and trans-cyclooctene (TCO) | > 800 | [1] |

Experimental Protocols

Protocol 1: Metabolic Labeling of Cell Surface Glycoproteins with TCO and Biotinylation with this compound

This protocol describes the metabolic incorporation of a TCO-modified sugar into cell surface glycans, followed by labeling with this compound.

Materials:

-

Cells of interest

-

Cell culture medium

-

TCO-modified sugar (e.g., Ac4ManNTCO)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

This compound

-

DMSO

-

Quenching solution (e.g., 5 mM TCO-amine) (optional)

-

Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

Streptavidin-conjugated beads (e.g., streptavidin-agarose or magnetic beads)

-

Wash buffer (e.g., PBS with 0.1% Tween-20)

-

Elution buffer (e.g., SDS-PAGE sample buffer containing 2 mM biotin)

Procedure:

-

Metabolic Labeling:

-

Culture cells to the desired confluency.

-

Replace the culture medium with a medium containing the TCO-modified sugar (e.g., 25-50 µM Ac4ManNTCO).

-

Incubate for 24-48 hours to allow for metabolic incorporation into cell surface glycans.

-

-

Cell Preparation:

-

Gently wash the cells three times with ice-cold PBS to remove residual medium and unincorporated sugar.

-

-

Biotinylation Reaction:

-

Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

-

Dilute the this compound stock solution in PBS to a final concentration of 50-100 µM.

-

Add the this compound labeling solution to the cells and incubate for 30-60 minutes at room temperature or 37°C.

-

-

Quenching (Optional but Recommended):

-

To stop the reaction, remove the labeling solution and add a quenching solution containing an excess of a TCO-containing small molecule (e.g., 5 mM TCO-amine).

-

Incubate for 10 minutes at room temperature.

-

-

Washing:

-

Wash the cells three times with ice-cold PBS to remove unreacted this compound and quenching reagent.

-

-

Cell Lysis and Protein Extraction:

-

Lyse the cells by adding ice-cold lysis buffer.

-

Incubate on ice for 20-30 minutes with occasional vortexing.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the protein extract.[2]

-

-

Enrichment of Biotinylated Proteins:

-

Wash the streptavidin beads three times with wash buffer.

-

Add the cell lysate to the prepared beads and incubate for 1-2 hours at 4°C with gentle rotation to allow the biotinylated proteins to bind to the streptavidin.

-

Pellet the beads (using a magnet for magnetic beads or centrifugation for agarose beads) and discard the supernatant.

-

Wash the beads three to five times with wash buffer to remove non-specifically bound proteins.

-

Protocol 2: Downstream Analysis by Western Blot

Procedure:

-

Elution of Biotinylated Proteins:

-

After the final wash of the streptavidin beads, add 2X SDS-PAGE sample buffer containing 2 mM free biotin to the beads.

-

Boil the samples for 5-10 minutes to elute the captured proteins.

-

Centrifuge to pellet the beads and collect the supernatant.

-

-

SDS-PAGE and Western Blotting:

-

Separate the eluted proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific to the protein of interest overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Protocol 3: Downstream Analysis by Mass Spectrometry

Procedure:

-

On-Bead Digestion:

-

After the final wash of the streptavidin beads, resuspend the beads in a digestion buffer (e.g., 50 mM ammonium bicarbonate).

-

Reduce the proteins with DTT (10 mM) for 30 minutes at 56°C.

-

Alkylate with iodoacetamide (55 mM) for 20 minutes at room temperature in the dark.

-

Add trypsin (or another suitable protease) and incubate overnight at 37°C with shaking.

-

-

Peptide Elution and Desalting:

-

Centrifuge the tubes to pellet the beads and collect the supernatant containing the digested peptides.

-

Further elute any remaining peptides from the beads with a solution of 80% acetonitrile and 0.1% formic acid.[3]

-

Combine the eluates and desalt the peptides using a C18 StageTip or equivalent.

-

-

LC-MS/MS Analysis:

-

Analyze the desalted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Identify the proteins using a suitable database search algorithm.

-

Visualizations

Caption: Experimental workflow for labeling and analysis of cell surface proteins.

Caption: T-Cell Receptor (TCR) signaling pathway leading to T-cell activation.

References

Application Notes and Protocols for Biotin-PEG8-Me-Tet in Live Cell Imaging

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotin-PEG8-Me-Tet (Biotin-PEG8-Methyl-Tetrazine) is a versatile chemical probe designed for the selective labeling and visualization of biomolecules in living cells. This reagent is a cornerstone of a powerful two-step "pre-targeting" strategy that leverages bioorthogonal chemistry. This approach allows for the precise imaging of cellular components and processes with high specificity and minimal background, making it an invaluable tool for modern biological research and drug development.

The core of this technology lies in the highly efficient and specific inverse-electron-demand Diels-Alder cycloaddition reaction between the methyl-tetrazine (Me-Tet) moiety and a trans-cyclooctene (TCO) group.[1] In this method, a biomolecule of interest is first tagged with a TCO group through metabolic labeling, genetic encoding, or conjugation to an antibody. Subsequently, the cells are treated with this compound. The tetrazine group rapidly and specifically "clicks" with the TCO-tagged biomolecule, forming a stable covalent bond under physiological conditions without the need for toxic catalysts.[1]

The biotin component of the probe serves as a universal handle for detection. Following the click reaction, the biotinylated target can be visualized by incubating the cells with a fluorescently labeled streptavidin or avidin conjugate. The polyethylene glycol (PEG8) linker enhances the aqueous solubility of the probe and provides a flexible spacer, which minimizes steric hindrance and helps to preserve the natural function of the labeled biomolecule.

Principle of the Method

The experimental workflow for live-cell imaging using this compound follows a sequential, two-step labeling process:

-

Introduction of the TCO Handle: A trans-cyclooctene (TCO) group is introduced into the biomolecule of interest within the live cells. This can be achieved through several methods, including:

-

Metabolic Labeling: Cells are incubated with a TCO-modified precursor, such as a TCO-modified sugar, which is then metabolically incorporated into cellular structures like glycoproteins.

-

Genetic Tagging: A gene encoding the protein of interest is modified to include a sequence that incorporates an unnatural amino acid bearing a TCO group.

-

Antibody-Directed Labeling: A TCO-modified antibody specific to the target of interest is introduced to the cells.

-

-

Bioorthogonal Ligation and Detection:

-

After the incorporation of the TCO group, the cells are incubated with this compound. The methyl-tetrazine moiety of the probe reacts specifically and rapidly with the TCO group on the target biomolecule.

-

Following this "click" reaction, a fluorescently labeled streptavidin conjugate is added. The high-affinity interaction between biotin and streptavidin allows for the visualization of the target biomolecule using fluorescence microscopy.

-

Key Features and Applications

-

High Specificity and Biocompatibility: The bioorthogonal nature of the tetrazine-TCO reaction ensures minimal cross-reactivity with endogenous cellular components, leading to highly specific labeling. The reaction proceeds efficiently at physiological temperature and pH without the need for cytotoxic catalysts.[1]

-

Versatility: The biotin handle allows for a wide range of detection methods using various streptavidin or avidin conjugates, including different fluorophores, enzymes, or gold nanoparticles.[1]

-

Enhanced Solubility: The PEG8 linker improves the aqueous solubility of the reagent, facilitating its use in biological buffers.

-

Applications in Live-Cell Imaging:

-

Protein Trafficking and Internalization: Tracking the movement of cell surface receptors and other proteins.

-

Pulse-Chase Experiments: Monitoring the synthesis, localization, and degradation of biomolecules over time.

-

Drug-Target Engagement Studies: Visualizing the interaction of a drug candidate with its cellular target.

-

Quantitative Data Summary

The following tables summarize typical experimental parameters for live-cell imaging using biotin-tetrazine probes. While this data is based on the closely related Biotin-PEG4-Me-Tet, it provides a strong starting point for optimizing experiments with this compound.

| Parameter | Typical Range | Considerations |

| TCO-Functionalized Probe Concentration | 10 - 100 µM | Dependent on the specific probe and labeling efficiency. |

| This compound Concentration | 1 - 50 µM | Lower concentrations are often sufficient due to fast reaction kinetics. |

| Incubation Time (Tetrazine Reaction) | 5 - 60 minutes | Shorter times are often possible due to the rapid reaction rate. |

| Signal-to-Noise Ratio (SNR) | High | Can be further optimized through careful washing steps and microscopy settings. |

| Cell Viability | High | The bioorthogonal nature of the reaction minimizes cytotoxicity. |

Table 1: General Experimental Parameters.

| Reagent | Recommended Concentration | Incubation Time |

| TCO-modified sugar (for metabolic labeling) | 25 - 50 µM | 24 - 72 hours |

| This compound | 10 µM | 15 - 30 minutes |

| Fluorescently-labeled Streptavidin | Varies by manufacturer | 10 - 20 minutes |

Table 2: Recommended Concentrations for Metabolic Labeling.

Experimental Protocols

Protocol 1: General Live-Cell Labeling and Imaging

This protocol provides a general workflow for labeling TCO-modified biomolecules in live cells with this compound followed by fluorescent detection.

Materials:

-

Live cells expressing or labeled with a TCO-containing molecule

-

This compound (stock solution in DMSO)

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

Fluorescently-labeled streptavidin (e.g., Streptavidin-Alexa Fluor 488)

-

Hoechst 33342 or other nuclear stain (optional)

-

Imaging plates or coverslips

Procedure:

-

Cell Preparation: Culture cells on imaging plates or coverslips until they reach the desired confluency.

-

Introduction of TCO: Introduce the TCO group to the biomolecule of interest using an appropriate method (e.g., incubate with a TCO-labeled antibody or metabolically label with a TCO-modified precursor).

-

Washing: Gently wash the cells two to three times with pre-warmed PBS or serum-free medium to remove any unreacted TCO-containing probe.

-

This compound Incubation: Dilute the this compound stock solution to the desired final concentration (e.g., 10 µM) in pre-warmed cell culture medium. Incubate the cells with this solution for 15-30 minutes at 37°C.

-

Washing: Wash the cells two to three times with pre-warmed PBS to remove excess this compound.

-

Streptavidin Incubation: Dilute the fluorescently-labeled streptavidin to the recommended concentration in a suitable buffer (e.g., PBS with 1% BSA). Incubate the cells with this solution for 10-20 minutes at room temperature, protected from light.

-

Washing: Wash the cells three times with PBS to remove unbound streptavidin.

-

Nuclear Staining (Optional): If desired, incubate the cells with a nuclear stain like Hoechst 33342 according to the manufacturer's instructions.

-

Imaging: Replace the final wash buffer with fresh, pre-warmed imaging medium. Image the cells using a fluorescence microscope with appropriate filter sets for the chosen fluorophore.

Protocol 2: Visualizing GPCR Internalization

This protocol details the use of this compound to visualize the internalization of a G-protein coupled receptor (GPCR) that has been metabolically labeled with a TCO-modified sugar.

Materials:

-

Live cells expressing the GPCR of interest

-

TCO-modified sugar analog (e.g., Ac₄ManNAc-TCO)

-

This compound

-

Fluorescently-labeled streptavidin

-

GPCR agonist

-

Complete cell culture medium

-

Live-cell imaging buffer

Procedure:

-

Metabolic Labeling: Add the TCO-modified sugar analog to the complete cell culture medium at a final concentration of 25-50 µM. Culture the cells in this medium for 24-72 hours to allow for metabolic incorporation into cell surface glycans of the GPCR.

-

Washing: Gently wash the cells three times with pre-warmed PBS.

-

This compound Labeling: Follow steps 4-9 from Protocol 1 to label the TCO-modified GPCRs and prepare the cells for imaging.

-

Baseline Imaging: Acquire initial fluorescence images of the cells to visualize the distribution of the labeled GPCR on the cell surface before stimulation.

-

GPCR Stimulation: To induce internalization, add a known agonist for the GPCR directly to the imaging buffer in the dish.

-

Time-Lapse Imaging: Immediately after adding the agonist, begin acquiring a time-lapse series of images to visualize the internalization and trafficking of the labeled receptors. Capture images every 1-2 minutes for a total of 30-60 minutes.

-

Data Analysis: Analyze the acquired images to quantify the change in fluorescence intensity at the plasma membrane versus intracellular vesicles over time.

Visualizations

Caption: General workflow for live-cell imaging using this compound.

Caption: Signaling pathway for visualizing GPCR internalization.

References

Application of Biotin-PEG8-Me-Tetrazine in Quantitative Proteomics

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotin-PEG8-Me-Tetrazine is a state-of-the-art bioorthogonal labeling reagent that has become an invaluable tool in the field of quantitative proteomics. This reagent combines the high affinity of biotin for streptavidin with the rapid and highly specific reactivity of methyl-tetrazine (Me-Tet) towards trans-cyclooctene (TCO) modified biomolecules. The inverse-electron-demand Diels-Alder (iEDDA) cycloaddition reaction between Me-Tet and TCO is exceptionally fast and proceeds efficiently under physiological conditions without the need for a catalyst, making it ideal for labeling proteins in complex biological samples such as cell lysates or even in living cells.[1]

The polyethylene glycol (PEG8) linker enhances the solubility of the reagent in aqueous buffers and extends the distance between biotin and the labeled protein, which can improve its accessibility for binding to streptavidin. These features make Biotin-PEG8-Me-Tetrazine a superior choice for a variety of quantitative proteomics applications, including activity-based protein profiling (ABPP), identification of post-translational modifications, and mapping of protein-protein interactions.

Principle of the Method

The core of this methodology lies in a two-step labeling and enrichment strategy. First, a protein of interest or a specific protein population is functionalized with a TCO group. This can be achieved through several methods, such as the metabolic incorporation of TCO-bearing unnatural amino acids or the use of chemical probes that target specific enzyme classes or post-translational modifications.

Subsequently, the TCO-labeled proteins are treated with Biotin-PEG8-Me-Tetrazine. The tetrazine moiety rapidly and covalently reacts with the TCO group, resulting in the stable biotinylation of the target proteins. The biotin tag then allows for the highly efficient enrichment of these proteins from the complex proteome using streptavidin-functionalized beads. Finally, the enriched proteins are digested, and the resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) for identification and quantification.

Applications in Quantitative Proteomics

-

Activity-Based Protein Profiling (ABPP): ABPP aims to identify the active members of an enzyme family in a given biological sample. This is achieved by using activity-based probes (ABPs) that consist of a reactive group that covalently binds to the active site of an enzyme, a linker, and a reporter tag. By incorporating a TCO moiety into an ABP, researchers can specifically label active enzymes, which can then be captured using Biotin-PEG8-Me-Tetrazine and quantified by mass spectrometry.

-

Identification of Post-Translational Modifications (PTMs): PTMs play a crucial role in regulating protein function. Chemical probes designed to react with specific PTMs can be synthesized with a TCO handle. This allows for the selective enrichment and identification of proteins carrying the PTM of interest after reaction with Biotin-PEG8-Me-Tetrazine.

-

Protein-Protein Interaction Studies: Proximity-labeling techniques, such as BioID, can be adapted using TCO-functionalized bait proteins. Proteins in close proximity to the bait will be "tagged" with TCO and subsequently biotinylated with Biotin-PEG8-Me-Tetrazine, enabling the identification of interaction partners.

-

Target Identification for Drug Discovery: To identify the cellular targets of a drug, the drug molecule can be modified with a TCO group. Upon administration to cells or cell lysates, the drug will bind to its target proteins. These drug-protein complexes can then be captured using Biotin-PEG8-Me-Tetrazine and identified by mass spectrometry.

Quantitative Data Presentation

The following table represents a typical quantitative dataset obtained from a proteomics experiment using a biotin-tetrazine probe for the enrichment of TCO-labeled proteins. The data showcases the label-free quantification (LFQ) intensities of identified proteins across different experimental conditions.

| Protein Accession | Gene Name | Description | LFQ Intensity (Control) | LFQ Intensity (Treated) | Fold Change (Treated/Control) | p-value |

| P00533 | EGFR | Epidermal growth factor receptor | 1.2E+10 | 3.6E+10 | 3.0 | 0.001 |

| P62258 | GRB2 | Growth factor receptor-bound protein 2 | 8.5E+09 | 2.1E+10 | 2.5 | 0.005 |

| P27361 | SOS1 | Son of sevenless homolog 1 | 5.1E+09 | 1.3E+10 | 2.5 | 0.008 |

| Q07889 | SHC1 | SHC-transforming protein 1 | 7.9E+09 | 1.8E+10 | 2.3 | 0.012 |

| P42336 | MAPK3 | Mitogen-activated protein kinase 3 | 4.3E+09 | 9.9E+09 | 2.3 | 0.015 |

| P28482 | MAPK1 | Mitogen-activated protein kinase 1 | 6.2E+09 | 1.4E+10 | 2.2 | 0.018 |

Experimental Protocols

Protocol 1: Labeling of TCO-Modified Proteins in Cell Lysate

-

Cell Lysis:

-

Harvest cells and wash twice with ice-cold phosphate-buffered saline (PBS).

-

Lyse cells in a suitable lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors).

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).

-

-

Labeling with Biotin-PEG8-Me-Tetrazine:

-

To the cell lysate containing TCO-modified proteins, add Biotin-PEG8-Me-Tetrazine to a final concentration of 100-200 µM.

-

Incubate for 1-2 hours at room temperature with gentle rotation.

-

Protocol 2: Enrichment of Biotinylated Proteins using Streptavidin Beads

-

Bead Preparation:

-

Resuspend streptavidin magnetic beads and transfer the desired amount to a new tube.

-

Wash the beads three times with lysis buffer.

-

-

Protein Enrichment:

-

Add the cell lysate containing biotinylated proteins to the washed streptavidin beads.

-

Incubate for 1-2 hours at 4°C with gentle rotation to allow for binding.

-

Pellet the beads using a magnetic stand and discard the supernatant.

-

-

Washing:

-

Wash the beads sequentially with the following buffers to remove non-specifically bound proteins:

-

Wash Buffer 1: Lysis buffer

-

Wash Buffer 2: 1 M KCl

-

Wash Buffer 3: 0.1 M Na2CO3

-

Wash Buffer 4: 2 M Urea in 10 mM Tris-HCl, pH 8.0

-

Wash Buffer 5: Lysis buffer

-

-

Protocol 3: On-Bead Digestion and Sample Preparation for LC-MS/MS

-

Reduction and Alkylation:

-

Resuspend the beads in 100 µL of 50 mM ammonium bicarbonate.

-

Add dithiothreitol (DTT) to a final concentration of 10 mM and incubate at 56°C for 30 minutes.

-

Cool to room temperature and add iodoacetamide (IAA) to a final concentration of 20 mM. Incubate in the dark at room temperature for 30 minutes.

-

-

Digestion:

-

Add sequencing-grade trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C with shaking.

-

-

Peptide Collection and Desalting:

-

Pellet the beads and collect the supernatant containing the digested peptides.

-

Acidify the peptide solution with formic acid to a final concentration of 0.1%.

-

Desalt the peptides using C18 spin tips according to the manufacturer's protocol.

-

Elute the peptides with a solution of 50% acetonitrile and 0.1% formic acid.

-

Dry the eluted peptides in a vacuum centrifuge.

-

-

LC-MS/MS Analysis:

-

Reconstitute the dried peptides in a solution of 2% acetonitrile and 0.1% formic acid.

-

Analyze the peptide sample by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Mandatory Visualizations

Caption: Experimental workflow for quantitative proteomics using Biotin-PEG8-Me-Tetrazine.

Caption: Simplified EGFR signaling pathway that can be interrogated using Biotin-PEG8-Me-Tetrazine.

References

Application Note: Biotin-PEG8-Me-Tet for Affinity Purification of Protein Complexes

For Researchers, Scientists, and Drug Development Professionals

Introduction

The study of protein-protein interactions is fundamental to understanding cellular processes in both healthy and diseased states. Affinity purification coupled with mass spectrometry (AP-MS) has emerged as a powerful technique for the identification of protein complexes.[1][2] This application note describes a method for the affinity purification of protein complexes using Biotin-PEG8-Me-Tet, a versatile tool that leverages the high specificity of bioorthogonal chemistry and the strong affinity of the biotin-streptavidin interaction.[3][4]

The described methodology involves the metabolic incorporation of a trans-cyclooctene (TCO)-bearing unnatural amino acid into a protein of interest. This is followed by a highly efficient and specific inverse electron-demand Diels-Alder (iEDDA) "click" reaction with this compound.[5] The resulting biotinylated protein complex can then be effectively captured using streptavidin-based affinity resins. The polyethylene glycol (PEG8) spacer reduces steric hindrance and enhances the accessibility of the biotin moiety for binding. This method offers a robust workflow for the isolation and subsequent identification of protein interaction partners.

Principle of the Method

The workflow is initiated by metabolically labeling proteins with a non-canonical amino acid containing a trans-cyclooctene (TCO) group, a strained alkene. This is achieved by introducing the TCO-amino acid into the cellular protein synthesis machinery. The TCO-labeled protein of interest, along with its interacting partners, is then captured from the cell lysate.

The subsequent step involves the bioorthogonal ligation of the TCO group with the methyl-tetrazine moiety of the this compound probe. This reaction is extremely fast and specific, proceeding readily in complex biological milieux. The final stage is the affinity purification of the now biotinylated protein complex using streptavidin-conjugated beads, which exhibit an exceptionally high affinity for biotin. The enriched protein complexes can then be eluted and analyzed by mass spectrometry to identify the constituent proteins.

Visualization of the Workflow and Signaling Pathway

Caption: Experimental workflow for affinity purification using this compound.

Materials and Reagents

-

Cell Culture: Mammalian cell line of choice, appropriate cell culture medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin, PBS.

-

Metabolic Labeling: TCO-L-lysine (or other suitable TCO-amino acid).

-

Lysis: RIPA buffer or other suitable lysis buffer, protease and phosphatase inhibitor cocktails.

-

Biotinylation: this compound.

-

Affinity Purification: Streptavidin-coated magnetic beads or agarose resin.

-

Wash Buffers: Lysis buffer, high-salt wash buffer, low-salt wash buffer.

-

Elution: Biotin solution or on-bead digestion buffer (e.g., ammonium bicarbonate with trypsin).

-

Analysis: SDS-PAGE gels, Coomassie stain or silver stain, mass spectrometry equipment.

Experimental Protocols

Protocol 1: Metabolic Labeling of Proteins with TCO-Amino Acid

-

Cell Seeding: Seed mammalian cells on a 15 cm dish to reach 70-80% confluency on the day of the experiment.

-

Amino Acid Starvation: On the day of the experiment, gently wash the cells twice with pre-warmed PBS. Replace the standard medium with a lysine-free medium and incubate for 1 hour to deplete endogenous lysine pools.

-

Metabolic Labeling: Supplement the lysine-free medium with TCO-L-lysine to a final concentration of 50-100 µM. Incubate the cells for 4-16 hours to allow for incorporation of the TCO-amino acid into newly synthesized proteins.

-

Cell Harvest: After incubation, wash the cells twice with ice-cold PBS. Scrape the cells in PBS and pellet them by centrifugation at 500 x g for 5 minutes at 4°C.

Protocol 2: Cell Lysis and Protein Extraction

-

Lysis: Resuspend the cell pellet in 1 mL of ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

Incubation: Incubate the lysate on ice for 30 minutes with occasional vortexing.

-

Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Protein Quantification: Transfer the supernatant to a new pre-chilled tube and determine the protein concentration using a standard protein assay (e.g., BCA assay).

Protocol 3: Bioorthogonal Ligation with this compound

-

Probe Preparation: Prepare a 10 mM stock solution of this compound in DMSO.

-

Ligation Reaction: To the clarified cell lysate (e.g., 1 mg of total protein), add the this compound stock solution to a final concentration of 100 µM.

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle rotation. The reaction progress can be monitored by the disappearance of the characteristic pink color of the tetrazine.

Protocol 4: Affinity Purification of Biotinylated Protein Complexes

-

Bead Preparation: Resuspend the streptavidin-coated magnetic beads and wash them three times with lysis buffer according to the manufacturer's instructions.

-

Binding: Add the washed beads to the lysate containing the biotinylated protein complexes. Incubate for 1-2 hours at 4°C with gentle rotation to allow for binding.

-

Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads sequentially with:

-

Lysis buffer (3 times)

-

High-salt buffer (e.g., lysis buffer with 500 mM NaCl) (2 times)

-

Low-salt buffer (e.g., lysis buffer without NaCl) (2 times)

-

-

Elution: Elute the bound protein complexes from the beads using one of the following methods:

-

Competitive Elution: Incubate the beads with an excess of free biotin (2-10 mM) in an appropriate buffer for 30-60 minutes at room temperature.

-

On-Bead Digestion: For mass spectrometry analysis, resuspend the beads in a digestion buffer (e.g., 50 mM ammonium bicarbonate) and add trypsin. Incubate overnight at 37°C.

-

Data Presentation

The following tables present representative data for the affinity purification of a hypothetical protein complex using this compound.

Table 1: Protein Yield at Different Stages of Purification

| Purification Step | Total Protein (mg) |

| Clarified Cell Lysate | 5.0 |

| Post-Ligation Lysate | 4.9 |

| Eluted Protein Complex | 0.05 |

Table 2: Mass Spectrometry Analysis of Eluted Protein Complex

| Protein ID | Protein Name | Spectral Counts | Fold Enrichment (vs. Control) |

| P12345 | Bait Protein | 152 | 50.3 |

| Q67890 | Interacting Protein A | 87 | 45.8 |

| R24680 | Interacting Protein B | 45 | 30.2 |

| S13579 | Non-specific Binder | 5 | 1.2 |

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low Yield of Purified Complex | Inefficient metabolic labeling. | Optimize concentration of TCO-amino acid and incubation time. |

| Incomplete ligation reaction. | Increase concentration of this compound or extend incubation time. | |

| Harsh lysis or wash conditions. | Use a milder lysis buffer and optimize wash buffer compositions. | |